molecular formula C14H9ClOS B107444 8-chlorodibenzo[b,f]thiepin-10(11H)-one CAS No. 1469-28-9

8-chlorodibenzo[b,f]thiepin-10(11H)-one

Cat. No.: B107444
CAS No.: 1469-28-9
M. Wt: 260.7 g/mol
InChI Key: RFEQOXYRLRIDPF-UHFFFAOYSA-N
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Description

8-chlorodibenzo[b,f]thiepin-10(11H)-one is a chemical compound with a unique structure that includes a chlorine atom, a dibenzo[b,f]thiepin core, and a ketone group

Mechanism of Action

Target of Action

The primary targets of 8-chlorodibenzo[b,f]thiepin-10(11H)-one are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions in the body.

Mode of Action

This compound interacts with its targets through antagonist activity . It has a high affinity for the dopamine D1 and D2 receptors . It also affects the 5HT2a, 5HT2c, 5HT6, and 5HT7 receptors . In addition, it inhibits the reuptake of noradrenaline .

Biochemical Pathways

The compound affects the dopaminergic and serotonergic pathways . By blocking dopamine and serotonin receptors, it can alter the balance of these neurotransmitters in the brain. The downstream effects of this action can lead to changes in mood, cognition, and behavior.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on dopamine and serotonin receptors. By blocking these receptors, it can alter neurotransmitter levels and neuronal signaling, potentially leading to changes in mood and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one typically involves the chlorination of dibenzo[b,f]thiepin-10(11H)-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dibenzo[b,f]thiepin-10(11H)-one is dissolved in an appropriate solvent, such as dichloromethane.
  • Thionyl chloride is added dropwise to the solution.
  • The reaction mixture is heated under reflux for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-chlorodibenzo[b,f]thiepin-10(11H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

8-chlorodibenzo[b,f]thiepin-10(11H)-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Zotepine: An antipsychotic drug with a similar dibenzo[b,f]thiepin core structure.

    8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-amine: A related compound with an amine group instead of a ketone.

Uniqueness

8-chlorodibenzo[b,f]thiepin-10(11H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-6H-benzo[b][1]benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEQOXYRLRIDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356611
Record name 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-28-9
Record name 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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